Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties. These properties can often be predicted using computational chemistry .Scientific Research Applications
Synthesis and Characterization
A series of compounds related to Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate have been synthesized and characterized, demonstrating the versatility of this compound in organic synthesis. For instance, Božić et al. (2017) synthesized a series of propanoic acid derivatives, including methyl esters, and evaluated their antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in cancer research. The synthesis involved melting points, elemental analysis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray analysis for structural confirmation (Božić et al., 2017).
Biological Activity
The antiproliferative effects of these compounds against cancer cell lines such as HCT-116 (colon cancer), MDA-231 (breast cancer), and K562 (myelogenous leukemia) were significant, especially in the synthesized esters compared to the corresponding acids. This indicates that modifications of the this compound structure can influence biological activity, potentially offering pathways for the development of new therapeutic agents (Božić et al., 2017).
Antimicrobial Activity
In addition to anticancer activities, the synthesized compounds exhibited antimicrobial effects against a broad range of microorganisms. This highlights the dual utility of these compounds in both oncological and antimicrobial research, suggesting a wide range of potential applications in medical and pharmaceutical sciences (Božić et al., 2017).
Photophysical Properties
The photophysical properties of related compounds have also been investigated, providing insights into their potential applications in material science and photodynamic therapy. For example, the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives has revealed unique luminescence properties that could be useful for developing new luminescent materials or therapeutic agents (Kim et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-9-14(12(17)8-13(18)20-3)21-15(16-9)10-4-6-11(19-2)7-5-10/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLWNIKLYVGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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